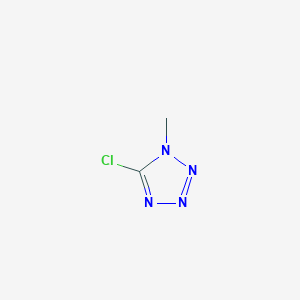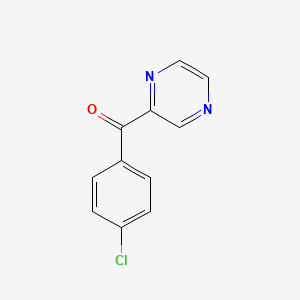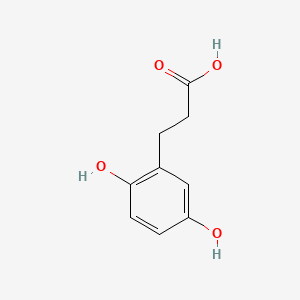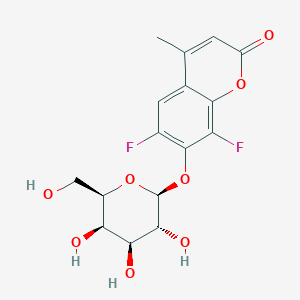
2-(4-三氟甲基苯基)乙胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” is an organic compound . It is also known as “2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine hydrochloride” and has a molecular weight of 241.64 . Its IUPAC name is "2-amino-1-[4-(trifluoromethyl)phenyl]ethanol hydrochloride" .
Synthesis Analysis
While specific synthesis methods for “2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” were not found, trifluoromethylpyridines, which share a similar trifluoromethyl group, have been synthesized and used as key structural motifs in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” can be represented by the formula C9H11ClF3N . The InChI code for this compound is "1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride” include a molecular weight of 225.6408 . It is also known to be a pale white solid .
科学研究应用
血管作用
- 钙模拟剂中的血管作用:钙模拟剂 (R)-N-(3-(3-(三氟甲基)苯基)丙基)-1-(1-萘基)乙胺盐酸盐,称为辛卡利特,激活甲状旁腺中的 Ca2+-传感受体 (CaR),用于治疗甲状旁腺功能亢进。它通过血管周围神经或内皮细胞中的 CaR 调节血管张力 (Thakore & Ho, 2011)。
药物物质中的杂质谱
- 文拉法辛盐酸盐的杂质谱:苯乙胺衍生物文拉法辛盐酸盐在其开发过程中显示出六种与工艺相关的潜在杂质。这些杂质被识别和表征,突出了监测药物物质中杂质谱的重要性 (Saravanan 等人,2010)。
缓蚀
- 咪唑啉衍生物的缓蚀作用:新型咪唑啉衍生物,包括 2-(2-三氟甲基-4,5-二氢-咪唑-1-基)-乙胺,有效抑制酸性环境中低碳钢的腐蚀。它们的分子结构和与金属表面的相互作用得到了广泛的研究 (Zhang 等人,2015)。
放射性药物合成
- 氚标记乙胺盐酸盐的合成:氚标记的 [1,2-3H] 乙胺盐酸盐被合成用于放射性药物中,突出了其在医学影像和诊断中的应用 (Hong 等人,2008)。
化学合成与表征
- 芬卡明合成的合成:开发了一种新的合成 N-(3-苯基双环[2.2.1]-基)-N-乙胺盐酸盐(芬卡明)的方法,强调了该化合物的合成工艺和化学表征 (Novakov 等人,2011)。
分子构象研究
- β-受体阻滞剂分子的构象:研究了 2-苯氧基乙胺的构象和结构,以了解其在生物系统中的相互作用,为药物开发和分子建模做出贡献 (Macleod & Simons, 2004)。
对映选择性合成
- 不饱和胺的分离:对不饱和胺(包括乙胺衍生物)的分离研究,提供了对药物对映选择性合成的见解 (Pallavicini 等人,2000)。
作用机制
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, suggesting that the compound may interact with carbon-containing targets.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with a metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, leading to the formation of new bonds .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving carbon-carbon bond formation, given its potential role in suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride is currently unavailable. The compound is soluble in water , which could potentially influence its bioavailability and distribution within the body.
Result of Action
Compounds with similar structures have been used in the synthesis of low band gap d–a structured conjugated polymers, which have applications in organic photovoltaics . This suggests that the compound could potentially influence electronic properties at the molecular level.
Action Environment
The action, efficacy, and stability of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride could be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the environment. Additionally, the compound’s use in Suzuki–Miyaura cross-coupling reactions suggests that its action could be influenced by the presence of a metal catalyst and the pH of the environment.
安全和危害
未来方向
属性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c10-9(11,12)8-3-1-7(2-4-8)5-6-13;/h1-4H,5-6,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPCNSROFGNSAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610040 |
Source


|
| Record name | 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52997-74-7 |
Source


|
| Record name | 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52997-74-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














